

Application Note: Analytical Strategies for Impurity Profiling of Lenvatinib

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Compound of Interest

Compound Name: *O-Demethyl Lenvatinib hydrochloride*

Cat. No.: *B10854538*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is a potent oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] It primarily targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFR α), KIT, and RET proto-oncogene.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the medication.[5]

Impurity profiling involves the identification, quantification, and characterization of these unwanted chemicals. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[5][6][7] According to ICH Q3A/B guidelines, impurities present at levels above 0.1% generally require identification and characterization.[6][7] This application note details robust analytical techniques for the comprehensive impurity profiling of Lenvatinib, including protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside methodologies for forced degradation studies.

Classification of Lenvatinib Impurities

Impurities in Lenvatinib can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.^{[7][8]} They are broadly classified as:

- **Organic Impurities:** These can be process-related (e.g., starting materials, by-products, intermediates) or degradation-related.^[7] A patent for an HPLC method discloses the existence of at least nine specific process and degradation impurities, designated as compounds A-I and LVTN-1.^[9]
- **Inorganic Impurities:** These may result from the manufacturing process and include reagents, catalysts, and heavy metals.^[7]
- **Residual Solvents:** Trace amounts of solvents used during synthesis may remain in the final product.^{[7][8]}

Several specific Lenvatinib impurities have been identified, including Desamino Hydroxy Lenvatinib and Descyclopropyl Lenvatinib.^{[8][10]}

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

A validated stability-indicating HPLC method is essential for separating and quantifying Lenvatinib from its potential impurities and degradation products.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a composite based on several validated methods for Lenvatinib analysis.^{[11][12][13][14]}

- **Chromatographic System:**
 - **Instrument:** WATERS HPLC with Auto Sampler (e.g., Separation module 2695) and a Photodiode Array (PDA) detector.^{[11][13]}
 - **Column:** Thermosil C18 (150 mm x 4.6 mm, 5.0 µm) or equivalent.^{[11][13]}
 - **Column Temperature:** Ambient.^[12]

- Mobile Phase: A mixture of Methanol and Water (65:35 v/v).[11] The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.
- Flow Rate: 0.8 mL/min.[11][13]
- Injection Volume: 20 µL.[12]
- Detection Wavelength: 265 nm.[11][13]
- Run Time: Approximately 7-10 minutes.[12]
- Standard and Sample Preparation:
 - Diluent: Use the mobile phase as the diluent.[12]
 - Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lenvatinib reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
 - Sample Solution: For capsule dosage forms, accurately weigh the powder equivalent to 10 mg of Lenvatinib, transfer to a 10 mL volumetric flask, dissolve in diluent with sonication, and dilute to volume. Further dilute this stock to a final concentration within the linear range of the method.[11]
- Procedure & System Suitability:
 - Inject the blank (diluent), followed by the standard solution multiple times to check for system suitability.
 - Key system suitability parameters include:
 - Tailing Factor: Should be ≤ 2.0 (A reported value is 1.23).[11][13]
 - Theoretical Plates: Should be > 2000 (A reported value is 4146).[11][13]
 - %RSD for peak areas: Should be $\leq 2.0\%$.
 - Inject the sample solutions for analysis.

- Calculate the amount of each impurity using the relative response factor (RRF) if known, or as a percentage of the main Lenvatinib peak area.

LC-MS/MS for Impurity Identification and Characterization

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and for sensitive quantification in biological matrices.[\[1\]](#)[\[15\]](#)[\[16\]](#)

Protocol: LC-MS/MS Analysis

This protocol is based on a method developed for the analysis of Lenvatinib and its impurities in rat plasma.[\[1\]](#)[\[2\]](#)[\[17\]](#)

- Chromatographic System (LC):
 - Instrument: A suitable LC system coupled to a triple quadrupole mass spectrometer.
 - Column: X-Bridge phenyl column (150 x 4.6 mm, 3.5 μ m).[\[1\]](#)[\[2\]](#)
 - Mobile Phase:
 - A: 1 mL formic acid in 1 L of water (0.1% Formic Acid in Water).[\[1\]](#)[\[2\]](#)
 - B: Acetonitrile.[\[1\]](#)[\[2\]](#)
 - Elution: Gradient elution.[\[1\]](#)[\[2\]](#)
 - Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
 - Run Time: 30 minutes.[\[1\]](#)[\[2\]](#)
- Mass Spectrometry System (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan/product ion scan for characterization of unknown impurities.

- Sample Preparation (from plasma):
 - This typically involves protein precipitation (PP) or solid-phase extraction (SPE) to remove matrix components.[\[18\]](#)
 - An internal standard (e.g., Carfilzomib) is added before extraction to ensure accuracy.[\[1\]](#)[\[2\]](#)
- Procedure:
 - Optimize MS parameters (e.g., cone voltage, collision energy) for Lenvatinib and known impurities by infusing standard solutions.
 - Develop MRM transitions for quantitative analysis.
 - Analyze samples and use full scan and product ion scan data to propose structures for any new peaks observed.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that could form under various stress conditions.[\[19\]](#)[\[20\]](#) These studies are conducted according to ICH guideline Q1A(R2).[\[19\]](#)[\[21\]](#)

Protocol: Stress Condition Application

- Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period. Neutralize the solution before analysis. Lenvatinib has been shown to be sensitive to acidic hydrolysis.[\[22\]](#)
- Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C. Neutralize the solution before analysis. Lenvatinib is also sensitive to alkaline hydrolysis, which can generate multiple degradation products.
- Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several days.
- Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, dilute the samples appropriately and analyze using the validated stability-indicating HPLC method to resolve the degradation products from the parent drug.[\[22\]](#)

Data Presentation

Quantitative data from method validation and analysis should be presented clearly for easy interpretation.

Table 1: HPLC Method and Validation Parameters

Parameter	Condition / Value	Reference
Chromatographic Conditions		
Column	Thermosil C18 (150mm x 4.6mm, 5µm)	[11] [13]
Mobile Phase	Methanol:Water (65:35 v/v)	[11] [13]
Flow Rate	0.8 mL/min	[11] [13]
Detection	UV at 265 nm	[11] [13]
Retention Time	~4.35 min	[11] [13]
Validation Parameters		
Linearity Range	30 - 150 µg/mL	[11] [13]
Correlation Coefficient (r ²)	0.999	[11] [13]
Accuracy (% Recovery)	100.4%	[11] [13]
Precision (%RSD)	0.5% (Repeatability)	[11] [13]
Limit of Detection (LOD)	2.97 µg/mL	[11] [13]

| Limit of Quantification (LOQ) | 9.92 µg/mL |[11][13] |

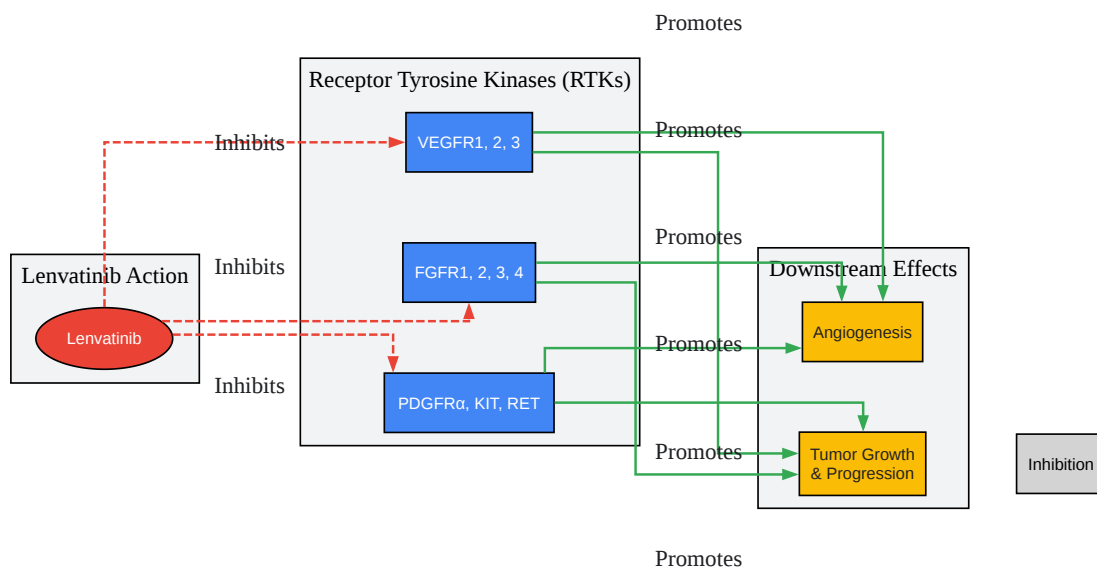
Table 2: Summary of Forced Degradation Results

Stress Condition	Reagent/Condition	Observation	Reference
Acid Hydrolysis	0.1 M HCl, 80°C	Significant degradation, formation of DP I & IV	[22]
Base Hydrolysis	0.1 M NaOH, 80°C	Significant degradation, formation of DP II, III, & V	
Oxidation	3-30% H ₂ O ₂ , RT	Comparatively stable	[22]
Thermal	Dry Heat, 105°C	Comparatively stable	[22]
Photolytic	UV/Visible Light	Comparatively stable	[22]

| Neutral Hydrolysis | Water, Reflux | Comparatively stable |[22] |

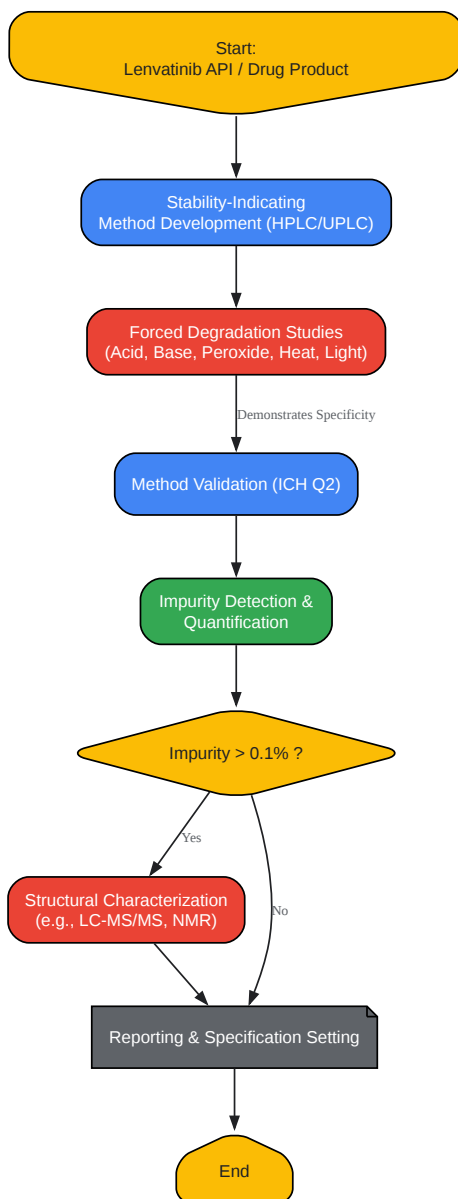
Visualizations

Diagrams help visualize complex workflows and pathways, aiding in comprehension.



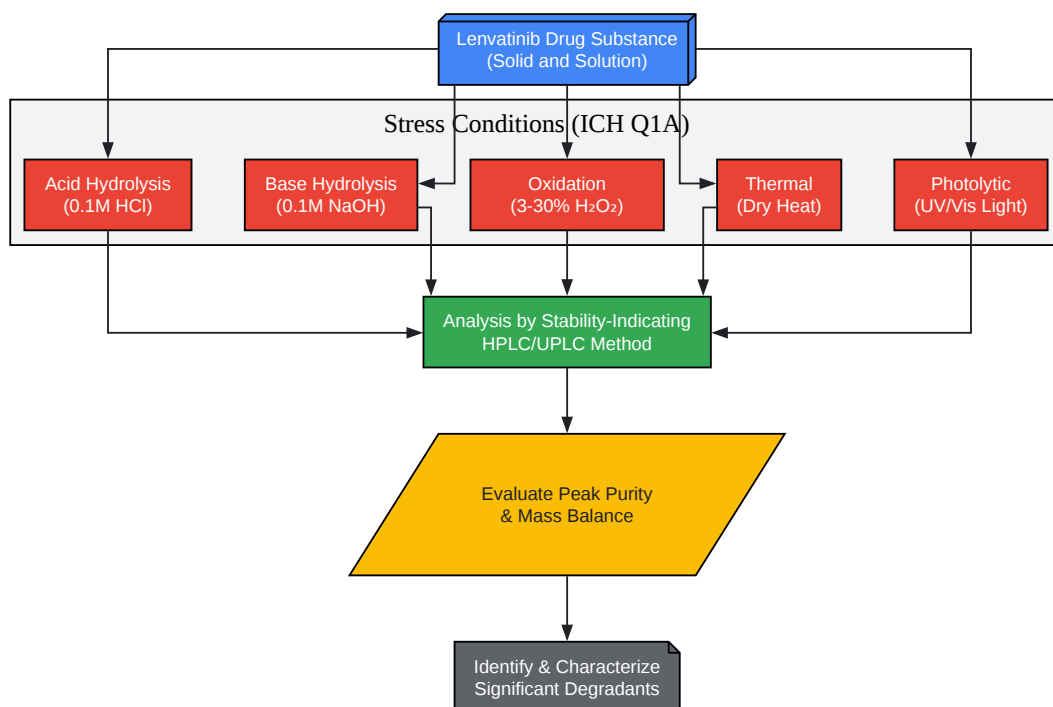
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Caption: Simplified Lenvatinib mechanism of action.



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Caption: General workflow for impurity profiling.



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Caption: Workflow for forced degradation studies.

Conclusion

The impurity profiling of Lenvatinib is a mandatory regulatory requirement that ensures the quality and safety of the final pharmaceutical product. A combination of stability-indicating

chromatographic techniques, primarily RP-HPLC for quantification and LC-MS/MS for identification, provides a robust framework for this task.[1][23] Comprehensive forced degradation studies are critical for identifying potential degradants and establishing the specificity of the analytical methods.[20][24] The protocols and data presented in this application note offer a detailed guide for researchers and scientists involved in the development and quality control of Lenvatinib.

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